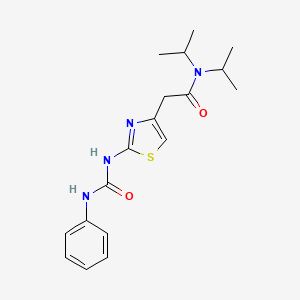

N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted at the 2-position with a 3-phenylureido group and at the 4-position with an N,N-diisopropylacetamide moiety. This compound’s structural uniqueness lies in its hybrid pharmacophore design, combining a thiazole core (known for diverse biological activities) with a phenylureido group (implicated in hydrogen bonding and target recognition) and a lipophilic diisopropylacetamide tail (enhancing membrane permeability) .

Properties

IUPAC Name |

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-12(2)22(13(3)4)16(23)10-15-11-25-18(20-15)21-17(24)19-14-8-6-5-7-9-14/h5-9,11-13H,10H2,1-4H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDRWJUVAITBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of 2-(3-phenylureido)thiazole with diisopropylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and the phenylureido group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acetamide-thiazole derivatives. Below is a systematic comparison based on substituent variations, pharmacological profiles, and crystallographic properties:

Table 1: Structural and Functional Comparison of Selected Thiazole-Acetamide Derivatives

Key Observations:

Substituent Impact on Bioactivity: The 3-phenylureido group in the target compound likely enhances hydrogen-bonding interactions with enzymatic targets (e.g., HIF prolyl hydroxylase) compared to the 3-hydroxypyridinyl group in , which relies on chelation with metal ions in active sites.

Crystallographic and Stability Considerations :

- The phenylsulfonyl group in promotes stable crystal packing via sulfonyl-oxygen hydrogen bonds (O–H···O=S), whereas the phenylureido group in the target compound may adopt flexible conformations due to rotational freedom around the urea C–N bonds .

- Crystallographic validation (e.g., using SHELX programs ) is critical for resolving such structural nuances, particularly in distinguishing disordered urea groups from alternative conformers.

The pyrazolyl derivative exhibits superior anti-inflammatory activity but lacks the ureido group’s hydrogen-bonding versatility, highlighting a structure-activity divergence.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows a route analogous to , involving coupling of a thiazole-carboxylic acid precursor with diisopropylamine via HATU-mediated activation. However, steric hindrance from the diisopropyl group may reduce reaction yields compared to smaller amines (e.g., methylamine in ).

- Biological Data Gaps : Direct activity data for the compound are absent in the reviewed literature. Predictions based on analogs suggest HIF modulation, but experimental validation is required.

- Crystallographic Challenges : The urea and thiazole groups may introduce disorder in crystal structures, necessitating high-resolution data and advanced refinement tools (e.g., SHELXL ) for accurate modeling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the thiazole core followed by functionalization. Key steps include:

- Thiazole ring formation : Use 2-aminothiazole derivatives and urea-linked phenyl groups under reflux conditions with acetic acid as a catalyst .

- Acetamide substitution : React the thiazole intermediate with diisopropylamine in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Optimization : Microwave-assisted synthesis (60–80°C, 30 min) can improve yield (up to 85%) compared to conventional heating .

- Critical Parameters : Solvent polarity (DMF > DCM), pH control (neutral to slightly acidic), and inert atmosphere (N₂) reduce oxidation by-products .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the diisopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for N-CH) and urea NH protons (δ 8.9–9.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. 432.2014, observed 432.2018) ensures molecular formula accuracy .

- HPLC-PDA : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities at 254 nm; purity >98% is achievable with preparative HPLC .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer :

- Anticancer Screening : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .

- Antimicrobial Testing : Broth microdilution (MIC values) for S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., ATCC certification) and normalize protocols (e.g., serum concentration, incubation time) .

- Purity Verification : Re-test compounds with ≥99% purity (via HPLC) to exclude batch-dependent impurities .

- Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may explain variability .

Q. What computational approaches predict binding modes and selectivity of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). Focus on urea NH hydrogen bonds with kinase hinge region .

- Molecular Dynamics (MD) : 100 ns simulations (AMBER force field) assess stability of ligand-protein complexes; RMSD <2 Å indicates robust binding .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., diisopropyl bulkiness) with IC₅₀ trends .

Q. How do structural modifications (e.g., urea substituents) influence pharmacokinetic properties?

- Methodological Answer :

- Solubility : Replace phenylurea with pyridylurea to enhance aqueous solubility (logP reduction from 3.2 to 2.1) .

- Metabolic Stability : Incubate with liver microsomes (human/rat); LC-MS/MS tracks metabolite formation (e.g., oxidative dealkylation of diisopropyl groups) .

- Permeability : Caco-2 monolayer assays (Papp >1 × 10⁻⁶ cm/s) guide lead optimization for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.